N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide
Description
The exact mass of the compound this compound is 361.13388831 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMPDJODIGAUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The exact mode of action of F2070-1719 is currently unknown. Compounds with similar structures often interact with their targets by binding to them, thereby modulating their function. This can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
For instance, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Pharmacokinetic and pharmacodynamic features are important predictors of the therapeutic efficacy of a drug
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These effects suggest that F2070-1719 may have a broad range of molecular and cellular impacts.
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a tetrazole ring , which is known for its biological significance, particularly in drug design. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, while the naphthalenyl moiety contributes to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14FN5O |
| CAS Number | 920464-09-1 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The tetrazole ring can mimic carboxylic acids, facilitating interactions with enzymes and receptors involved in critical biological pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes related to cancer proliferation.
- Modulation of Signaling Pathways: Similar compounds have been shown to affect pathways such as Notch and AKT signaling, which are crucial in cancer biology.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A derivative of the tetrazole class demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and cell cycle arrest through oxidative stress mechanisms .
Case Studies
-
Study on Tetrazole Derivatives:
- A study synthesized various tetrazole derivatives and assessed their antiproliferative activity against different cancer cell lines. The results indicated that certain modifications on the tetrazole ring enhanced anticancer activity significantly.
- The IC50 values for these derivatives ranged from 0.67 to 2.96 μmol/L depending on the cell line and treatment duration .
- Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
